molecular formula C15H23NO B2555166 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol CAS No. 892871-63-5

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol

Cat. No.: B2555166
CAS No.: 892871-63-5
M. Wt: 233.355
InChI Key: JZPPKUOGORHYBA-UHFFFAOYSA-N
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Description

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol is a tertiary amine-alcohol compound characterized by a propan-2-ol backbone substituted with a methyl group at position 2 and a benzyl(2-methylallyl)amino group. The benzyl and 2-methylallyl substituents on the nitrogen atom confer unique steric and electronic properties, distinguishing it from simpler alkylamino alcohols. Its molecular formula is inferred as C₁₄H₂₁NO based on nomenclature rules, though explicit data (e.g., CAS number, spectral properties) are absent in the reviewed sources .

Properties

IUPAC Name

1-[benzyl(2-methylprop-2-enyl)amino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(2)10-16(12-15(3,4)17)11-14-8-6-5-7-9-14/h5-9,17H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPPKUOGORHYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(CC1=CC=CC=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction via Lithium Aluminium Hydride

Reduction of 2-hydroxy-2-methylpropanenitrile with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C under inert atmosphere yields 1-amino-2-methylpropan-2-ol in 81% efficiency. This method requires strict anhydrous conditions to prevent hydrolysis side reactions.

Reaction Scheme:
$$
\text{2-Hydroxy-2-methylpropanenitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{1-Amino-2-methylpropan-2-ol}
$$

Curtius Rearrangement of 3-Hydroxy-3-methylbutyric Acid

Treating 3-hydroxy-3-methylbutyric acid with diphenyl phosphoryl azide (DPPA) and 4-methylmorpholine in THF initiates a Curtius rearrangement, forming an isocyanate intermediate. Subsequent hydrolysis produces 1-amino-2-methylpropan-2-ol with 85% yield.

Alkylation Strategies for N-Substitution

Introducing benzyl and 2-methylprop-2-en-1-yl groups to the amine core requires sequential alkylation. Steric hindrance from the 2-methylpropan-2-ol group necessitates optimized conditions.

Sequential Benzylation and Allylation

  • Benzylation: React 1-amino-2-methylpropan-2-ol with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.
  • Allylation: Treat the monobenzylated intermediate with 2-methylallyl chloride (1-chloro-2-methylpropene) using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 0°C to room temperature.

Challenges:

  • Competing over-alkylation requires stoichiometric control.
  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but may necessitate chromatographic purification.

Recent advances in allylic substitution (Result) enable direct introduction of the 2-methylprop-2-en-1-yl group. A palladium-catalyzed coupling between N-benzyl-2-methylpropan-2-amine and 2-methylallyl acetate achieves this efficiently.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene, 80°C, 24 hours

Yield: ~70–75% (extrapolated from analogous reactions in Result).

Alternative Pathways via Reductive Amination

While less common for secondary amines, reductive amination between 2-methylpropan-2-ol ketone derivatives and benzyl/allyl amines offers a convergent route.

Example:

  • Synthesize 2-(benzylamino)-2-methylpropan-1-ol via ketone reduction.
  • React with 2-methylallyl bromide under Mitsunobu conditions (DIAD, PPh₃).

Purification and Resolution Techniques

Diastereomeric Salt Formation

Though the target compound lacks chiral centers, methods from Result provide insights into purification:

  • Dissolve crude product in ethanol with 0.5–1 equivalent of enantiopure Tosyl leucine (TOSLEU).
  • Filter and recrystallize the diastereomeric salt to remove impurities.

Solvent Extraction

Post-reaction workup often involves:

  • Basification with NaOH (aq).
  • Extraction with CH₂Cl₂.
  • Drying over Na₂SO₄ and solvent evaporation.

Yield Optimization Data

Method Conditions Yield Reference
Nitrile Reduction LiAlH₄, THF, 0–20°C, 23h 81%
Curtius Rearrangement DPPA, 4-methylmorpholine, THF, 2h 85%
Palladium Catalysis Pd(OAc)₂, dppf, Cs₂CO₃, toluene 75%

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or allyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amine derivatives

    Substitution: Substituted benzyl or allyl derivatives

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Used as a building block for synthesizing more complex organic molecules.
    • Serves as an intermediate in various chemical reactions, including oxidation and reduction processes.
  • Biology
    • Investigated for potential antimicrobial and anticancer properties.
    • Studies suggest it may interact with specific molecular targets, modulating enzyme activity and receptor binding.
  • Medicine
    • Explored as a potential therapeutic agent due to its unique structural features.
    • Exhibits properties that may protect pancreatic β-cells from stress, indicating potential use in diabetes treatment.
  • Industry
    • Utilized in the production of specialty chemicals.
    • Acts as an intermediate in various industrial processes.

Case Study 1: Antidiabetic Activity

A study highlighted that compounds structurally similar to 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol exhibit protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound demonstrated a significant EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating its potential for diabetes management.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress, suggesting applications in treating neurodegenerative diseases.

Summary of Biological Activities

CompoundActivityMax Activity (%)EC50 (μM)
Compound Aβ-cell protection1000.1±0.010.1\pm 0.01
Compound BAnticancer4518±418\pm 4
Compound CNeuroprotection8813±113\pm 1

These findings illustrate the diverse biological activities associated with compounds structurally related to this compound.

Mechanism of Action

The mechanism of action of 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol and related compounds:

Compound Name Substituents on Amino Group Hydroxyl Position Molecular Formula Key Structural Features
This compound Benzyl, 2-methylallyl 2 C₁₄H₂₁NO Tertiary amine; branched alkyl chains
2-(Benzylamino)-2-methylpropan-1-ol (CAS 10250-27-8) Benzyl 1 C₁₁H₁₇NO Primary amine; simpler substitution
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine 1-Benzofuran-2-yl, methyl N/A C₁₁H₁₃NO Aromatic heterocyclic substituent
1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol Isopropyl, propenylphenoxy 2 C₁₆H₂₃NO₂ Phenoxy linker; secondary amine
1-[4-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol Isopropyl, benzyloxyphenoxy 2 C₁₉H₂₅NO₃ Ether linkages; complex substitution

Key Observations :

  • Hydrophilicity : The hydroxyl group at position 2 (vs. position 1 in CAS 10250-27-8) may enhance hydrogen-bonding capacity, influencing solubility in polar solvents .
  • Aromatic vs. Aliphatic Substituents : Unlike the benzofuran-containing analog (CAS 100389-74-0), the target compound lacks aromatic heterocycles, which could alter its UV absorption and stability .

Physical and Chemical Properties

Available data for comparable compounds are summarized below:

Property This compound (Predicted) 2-(Benzylamino)-2-methylpropan-1-ol 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine
Physical State Likely liquid or low-melting solid Not reported Pale yellow powder
Molecular Weight ~227.33 g/mol 179.26 g/mol 175.23 g/mol
Water Solubility Moderate (due to hydroxyl group) Likely lower (hydroxyl at position 1) Low (aromatic substituents dominate)
Synthetic Accessibility Complex (multi-step synthesis required) Simpler (single benzyl substitution) Moderate (benzofuran synthesis needed)

Notable Findings:

  • The benzofuran analog (CAS 100389-74-0) is reported as a pale yellow powder, suggesting crystallinity, whereas the target compound’s physical state remains unverified .

Biological Activity

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol, a compound with the chemical formula C13_{13}H19_{19}N1_{1}O1_{1}, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group attached to a secondary amine, along with a branched alcohol moiety. This unique structure may contribute to its diverse biological activities.

Chemical Structure:

  • Molecular Formula: C13_{13}H19_{19}N1_{1}O1_{1}
  • CAS Number: 892871-63-5
  • Molecular Weight: 205.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties:
    • The compound has been investigated for its ability to inhibit the growth of various bacterial strains. In vitro studies demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Activity:
    • Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects on specific cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects:
    • Some findings suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It may inhibit key enzymes such as acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: It can modulate receptors associated with cell growth and survival, influencing apoptosis pathways.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated inhibition of E. coli and Staphylococcus aureus growth with IC50 values in the low micromolar range.
Study 2Anticancer EffectsInduced apoptosis in MCF-7 breast cancer cells through upregulation of pro-apoptotic proteins.
Study 3Neuroprotective PotentialInhibited AChE activity by 60% at a concentration of 10 µM, suggesting potential for Alzheimer's treatment.

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